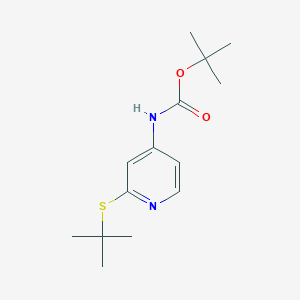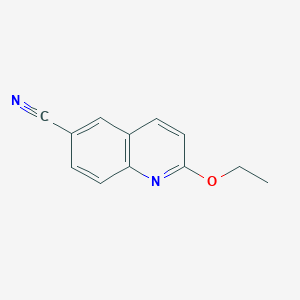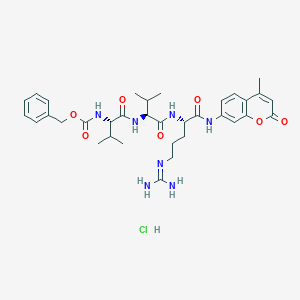
N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide, also known as 4-chloro-N-(3-(4-fluorophenyl)piperazin-2-yl)benzamide (4-Cl-FPP), is a piperazine-containing compound that can be used in a variety of laboratory experiments. It is a white crystalline powder with a molecular weight of 373.9 g/mol and a melting point of 125-127°C. 4-Cl-FPP has been found to have a wide range of applications in scientific research, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in the development of new laboratory experiments.
Aplicaciones Científicas De Investigación
4-Cl-FPP has been found to have a wide range of applications in scientific research. It has been used in the synthesis of drugs, such as the anticonvulsant drug topiramate, as well as in the development of new laboratory experiments. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase. Additionally, 4-Cl-FPP has been found to have potential applications in the study of Alzheimer’s disease and depression, as well as in the development of new antiviral drugs.
Mecanismo De Acción
The mechanism of action of 4-Cl-FPP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase leads to an increase in the concentration of acetylcholine in the brain, which is believed to be responsible for the antidepressant and anticonvulsant effects of the compound.
Biochemical and Physiological Effects
4-Cl-FPP has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, which results in an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine is believed to be responsible for the antidepressant and anticonvulsant effects of the compound. Additionally, 4-Cl-FPP has been found to have an effect on the GABAergic system, which is believed to be responsible for its anxiolytic, sedative, and anti-seizure effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-Cl-FPP in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is relatively easy to synthesize, making it a useful tool for the development of new laboratory experiments. However, the use of 4-Cl-FPP in laboratory experiments is not without its limitations. The compound has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable and can degrade over time.
Direcciones Futuras
The potential applications of 4-Cl-FPP are still being explored. One potential future direction is the development of new drugs based on the compound. Additionally, further research into the biochemical and physiological effects of 4-Cl-FPP could lead to the development of new treatments for neurological disorders, such as Alzheimer’s disease and depression. Other potential future directions include the development of new laboratory experiments using the compound and the exploration of its potential applications in the treatment of other diseases and disorders.
Métodos De Síntesis
4-Cl-FPP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-chloroaniline with 4-fluorophenylpiperazine in the presence of an acid catalyst. This reaction is followed by the addition of a base, such as sodium bicarbonate, to form the desired product. Other methods of synthesis include the use of 2-chloro-4-fluorobenzaldehyde and 4-fluorophenylpiperazine in the presence of an acid catalyst, as well as the use of 4-chlorobenzaldehyde and 4-fluorophenylpiperazine in the presence of an alkaline catalyst.
Propiedades
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O/c1-15(14-20(25)16-6-8-17(21)9-7-16)23-10-12-24(13-11-23)19-5-3-2-4-18(19)22/h2-9,14H,10-13H2,1H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIEZZHRNPZHW-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-3-(4-(2-fluorophenyl)piperazinyl)but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(4-(t-butoxycarbonyl)piperazin-1-yl)benzo[d]thiazole-5-carboxylate; 98%](/img/structure/B6298321.png)

![t-Butyl 7-isopropoxy-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, 99%](/img/structure/B6298326.png)

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)
![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)



![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)


